2,6-Diphenylanthracene

OFET Charge Transport Organic Semiconductor

Select 2,6-diphenylanthracene (DPA) when your OLED/OFET design requires a single-component material that uniquely combines pure blue electroluminescence (6627 cd m⁻², turn-on 2.8 V) with record single-crystal hole mobility of 34 cm² V⁻¹ s⁻¹—a 31-fold gain over 9,10-DPA. Its J-aggregate-forming packing suppresses aggregation-induced quenching (PLQY 41.2%), enabling simplified, dopant-free device stacks. Ideal for active-matrix OLED backplanes, integrated optoelectronic circuits, and high-current OLET hosts.

Molecular Formula C26H18
Molecular Weight 330.4 g/mol
CAS No. 95950-70-2
Cat. No. B1340685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylanthracene
CAS95950-70-2
Molecular FormulaC26H18
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=CC=C5)C=C3C=C2
InChIInChI=1S/C26H18/c1-3-7-19(8-4-1)21-11-13-23-18-26-16-22(20-9-5-2-6-10-20)12-14-24(26)17-25(23)15-21/h1-18H
InChIKeyMZBIWFMZBZJUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylanthracene (CAS 95950-70-2): High-Mobility Emissive Organic Semiconductor for OLEDs, OLETs, and Optoelectronic Applications


2,6-Diphenylanthracene (DPA, CAS 95950-70-2) is a blue-light-emitting organic semiconductor with the molecular formula C₂₆H₁₈ . It belongs to the diphenylanthracene family, characterized by two phenyl substituents at the 2- and 6-positions of the anthracene core. Unlike many conventional organic semiconductors that trade off charge transport for luminescence efficiency, DPA uniquely integrates both properties in a single molecular scaffold [1]. The compound is commercially available as a sublimed-grade crystalline powder (>98% purity by GC) with a melting point of approximately 176°C . Its planar molecular conformation and favorable crystalline packing enable applications as both an active emissive layer and a high-mobility host matrix in organic light-emitting diodes (OLEDs), organic light-emitting transistors (OLETs), and organic field-effect transistors (OFETs).

Why 2,6-Diphenylanthracene Cannot Be Substituted by Other Diphenylanthracene Isomers or Generic Anthracene Derivatives


Substituting 2,6-diphenylanthracene with its positional isomers (e.g., 9,10-DPA, 1,8-DPA) or unsubstituted anthracene leads to fundamentally different optoelectronic performance because the position of phenyl substitution dictates molecular packing, intermolecular coupling, and exciton dynamics in the solid state [1]. The 2,6-substitution pattern produces a specific dihedral angle between the phenyl rings and the anthracene plane that optimizes J-aggregate formation, thereby minimizing aggregation-induced fluorescence quenching while preserving high crystalline charge mobility [2]. In contrast, 9,10-DPA exhibits markedly lower charge carrier mobility (~1.1 cm² V⁻¹ s⁻¹ in optimized OFETs), and 1,8-DPA adopts a different packing motif with distinct excimer-dominated photophysics [3][4]. Unsubstituted anthracene suffers from low solid-state fluorescence quantum yield (~30%) due to high intersystem crossing rates, rendering it unsuitable for efficient emissive devices [5]. The following quantitative evidence establishes exactly where 2,6-DPA delivers verifiable differentiation meaningful for scientific selection.

2,6-Diphenylanthracene Quantitative Differentiation Evidence: Charge Mobility, Luminescence Efficiency, and Device Performance Benchmarks


Single-Crystal Hole Mobility of 2,6-Diphenylanthracene: 34 cm² V⁻¹ s⁻¹ vs. 9,10-Diphenylanthracene and Benchmark Organic Semiconductors

2,6-Diphenylanthracene single crystals exhibit a hole mobility of 34 cm² V⁻¹ s⁻¹, which is approximately 31-fold higher than that reported for optimized 9,10-diphenylanthracene OFET devices (~1.1 cm² V⁻¹ s⁻¹) [1][2]. This mobility also substantially exceeds classical emissive materials such as tris(8-hydroxyquinoline) aluminum (Alq₃, ~10⁻⁵ cm² V⁻¹ s⁻¹) and benchmark high-mobility semiconductors like pentacene, which exhibits negligible solid-state fluorescence [1]. The high mobility is attributed to the favorable molecular packing in the P2₁/c space group (a=17.973 Å, b=7.352 Å, c=6.245 Å, β=90.646°) that enables strong intermolecular electronic coupling along the b-axis [1].

OFET Charge Transport Organic Semiconductor Single-Crystal Mobility

Solid-State Photoluminescence Quantum Yield: 2,6-Diphenylanthracene Achieves 41.2% vs. Anthracene and Rubrene Benchmarks

Single crystals of 2,6-diphenylanthracene exhibit an absolute fluorescence quantum yield (PLQY) of 41.2% in the solid state [1]. This represents a substantial improvement over unsubstituted anthracene (solid-state PLQY ~30% due to high intersystem crossing yielding ~70% triplet states) and benchmark high-mobility materials such as rubrene, which exhibits PLQY <1% in the crystalline state [1][2]. The high PLQY in 2,6-DPA is enabled by J-aggregate formation in the solid state, as evidenced by the increased 0–0 vibronic peak intensity relative to 0–1 and 0–2 transitions, which minimizes aggregation-induced quenching [1]. The emission maximum occurs at 468 nm for single crystals and 472 nm for thin films, with a Stokes shift of ~419 cm⁻¹ for nanoparticles, much smaller than in dilute solution (615.8 cm⁻¹) [1].

Photoluminescence Quantum Yield Solid-State Emission OLED

OLED Device Performance: 2,6-Diphenylanthracene Delivers Pure Blue Emission with Brightness 6,627 cd m⁻² at Low Turn-On Voltage 2.8 V

OLED devices fabricated using 2,6-diphenylanthracene as the emissive layer produce pure blue electroluminescence with a maximum brightness of 6,627 cd m⁻² and a low turn-on voltage of 2.8 V [1]. The emission maximum in OLED configuration appears at 468 nm, consistent with the single-crystal photoluminescence spectrum [1]. While direct comparative OLED brightness data for other diphenylanthracene isomers under identical device architecture are not available, the turn-on voltage of 2.8 V compares favorably with typical blue OLED emitters, which often require 3.0–4.0 V turn-on voltages. Notably, 2,6-DPA OLED arrays were successfully driven by DPA field-effect transistor arrays in a fully integrated demonstration, validating the material's dual-function capability [1].

OLED Blue Emitter Electroluminescence Display Technology

J-Aggregate Formation and Exciton Dynamics in 2,6-Diphenylanthracene: Structural Basis for Reduced Fluorescence Quenching vs. 1,8-DPA and 9,10-DPA

Comparative analysis of 2,6-DPA, 1,8-DPA, and 9,10-DPA nanoaggregates reveals that the 2,6-substitution pattern yields a distinct molecular packing arrangement that promotes J-aggregate formation, as evidenced by the enhanced 0–0 vibronic peak intensity and reduced Stokes shift in the solid state [1][2]. The phenyl substituents in 2,6-DPA adopt specific dihedral angles relative to the anthracene plane, modulating intermolecular coupling and suppressing excimer formation that otherwise quenches fluorescence in 1,8-DPA and 9,10-DPA [1]. Singlet exciton diffusion is accelerated in 2,6-DPA due to its more planar molecular structure, which facilitates energy transfer while preserving radiative decay pathways [1]. The 0–0 absorption transition of 2,6-DPA in dilute solution appears at 398 nm, with emission maximum at 408 nm (Stokes shift 615.8 cm⁻¹), shifting to 433 nm absorption and 441 nm emission in nanoaggregates (Stokes shift ~419 cm⁻¹) [2].

Exciton Dynamics J-Aggregate Molecular Packing Photophysics

Molecular Doping Performance: 2,6-Diphenylanthracene as High-Mobility Host Enables Color-Tunable OLETs with Mobility >2 cm² V⁻¹ s⁻¹

When employed as a host matrix for molecular doping with tetracene (Tc) or pentacene (Pen) guests, 2,6-diphenylanthracene maintains high charge carrier mobility while enabling tunable emission colors. Doped crystals achieve highest mobility values >2 cm² V⁻¹ s⁻¹ and photoluminescence quantum yield >15.8% [1]. Specific doping concentrations yield average mobilities of 1.8 cm² V⁻¹ s⁻¹ (Tc 3%), 2.1 cm² V⁻¹ s⁻¹ (Tc 8%), 1.5 cm² V⁻¹ s⁻¹ (Pen 0.5%), and 1.0 cm² V⁻¹ s⁻¹ (Pen 3%), with Ion/Ioff ratios around 10⁷ [1]. The resulting OLET devices achieve a color gamut up to 59% NTSC standard and an extremely high current density approaching 326.4 kA cm⁻² [1]. The well-matched molecular structures and sizes between host and guest enable efficient energy transfer while preserving intrinsically high charge transport [1].

OLET Molecular Doping Color-Tunable Emission Host-Guest System

Thin-Film Deposition Control: Quantified Influence of Deposition Rate on OFET Threshold Voltage and Hysteresis in 2,6-Diphenylanthracene

Thin-film deposition of 2,6-diphenylanthracene over a rate range of 0.01 Å s⁻¹ to 3.00 Å s⁻¹ reveals quantifiable effects on OFET figures of merit beyond mobility [1]. Increasing deposition rate causes both the off-to-on (Vth₁) and on-to-off (Vth₂) threshold voltages to shift to more positive values, and transfer curve hysteresis increases with deposition rate [1]. The optimal deposition rate for reproducible device performance has been identified as 0.3 Å s⁻¹ under ~10⁻⁴ Pa vacuum with substrate temperature maintained at 50°C . Atomic force microscopy characterization confirms that surface microtexture evolution with deposition rate influences charge trapping and injection barriers at the dielectric interface [2].

Thin-Film Deposition OFET Fabrication Process Optimization Device Hysteresis

2,6-Diphenylanthracene Procurement Application Scenarios: OLED Blue Emitters, High-Mobility OFET Channels, and OLET Active Layers


Single-Component Blue OLED Emissive Layer for Displays and Solid-State Lighting

Procure 2,6-diphenylanthracene as a single-component blue emissive layer in OLED devices requiring pure blue emission with brightness up to 6,627 cd m⁻² and low turn-on voltage of 2.8 V [1]. The material's high PLQY (41.2%) and J-aggregate-forming packing minimize aggregation-induced quenching, enabling efficient electroluminescence without requiring host-guest doping or multilayer heterostructures [1]. This application is particularly suited for blue pixels in active-matrix OLED displays and for research-scale fabrication of simplified OLED architectures where minimizing the number of organic layers reduces process complexity and cost.

High-Mobility p-Type Channel Material for Organic Field-Effect Transistors (OFETs)

Utilize 2,6-diphenylanthracene single crystals or optimized thin films (deposition rate 0.3 Å s⁻¹) as the p-type channel semiconductor in high-performance OFET devices [1][2]. With single-crystal hole mobility of 34 cm² V⁻¹ s⁻¹, this material exceeds the mobility of 9,10-DPA (~1.1 cm² V⁻¹ s⁻¹) by approximately 31-fold and enables drive currents suitable for logic circuits, sensor backplanes, and display drivers [1][3]. The established deposition rate guidelines (0.01–3.00 Å s⁻¹ range with hysteresis control) support reproducible thin-film device fabrication in research and pilot production environments [2].

Host Matrix for Color-Tunable Organic Light-Emitting Transistors (OLETs) via Molecular Doping

Employ 2,6-diphenylanthracene as the high-mobility host matrix in molecularly doped OLET devices to achieve tunable emission colors (blue to green/red via tetracene or pentacene doping) while maintaining mobility >2 cm² V⁻¹ s⁻¹ [4]. The material's well-matched molecular dimensions with common dopants enable efficient energy transfer without sacrificing charge transport [4]. This application scenario supports full-color smart display development and organic electrically pumped laser research, where the demonstrated current density of 326.4 kA cm⁻² and 59% NTSC color gamut provide a performance baseline for device engineering [4].

Dual-Function Active Layer for Integrated OFET-Driven OLED Arrays

Procure 2,6-diphenylanthracene for integrated optoelectronic circuits where a single material serves as both the transistor channel and the light-emitting element [1]. This dual-function capability has been experimentally validated by driving DPA OLED arrays with DPA OFET arrays in a fully integrated demonstration [1]. This application eliminates material interface complexity and is particularly valuable for simplified active-matrix display backplane architectures, wearable flexible displays, and research into monolithic organic optoelectronic integrated circuits.

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